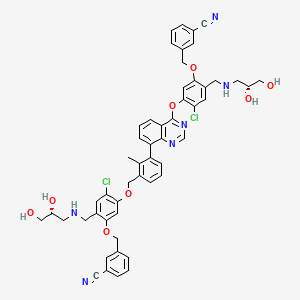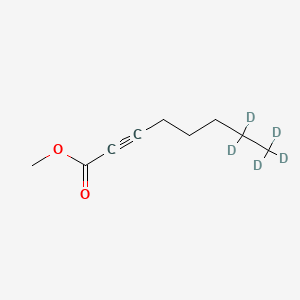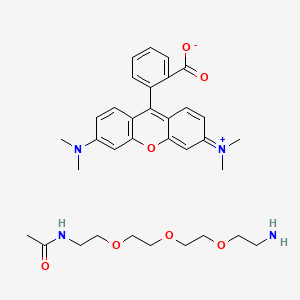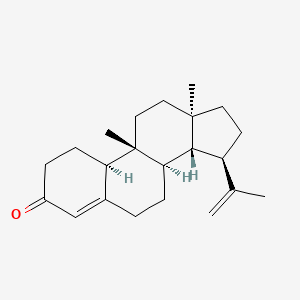
AR antagonist 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AR antagonist 8 is a novel compound designed to inhibit the activity of the androgen receptor, a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer. Androgen receptors are activated by binding to androgens, which are male hormones such as testosterone and dihydrotestosterone. By blocking this interaction, this compound can potentially halt the growth of androgen-dependent prostate cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AR antagonist 8 involves several key steps, including the formation of the core structure and the introduction of functional groups that enhance its binding affinity to the androgen receptor. The process typically begins with the cyclization of a precursor compound, followed by a series of substitution reactions to introduce the desired functional groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to maximize efficiency and minimize waste. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: AR antagonist 8 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
AR antagonist 8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of androgen receptor antagonists and to develop new compounds with improved efficacy.
Biology: Employed in cell culture and animal models to investigate the role of androgen receptors in various biological processes.
Medicine: Explored as a potential therapeutic agent for the treatment of prostate cancer and other androgen-dependent diseases.
Industry: Utilized in the development of diagnostic assays and screening platforms for androgen receptor activity.
Mechanism of Action
AR antagonist 8 exerts its effects by binding to the ligand-binding domain of the androgen receptor, thereby preventing the binding of androgens. This inhibition disrupts the activation of the receptor and the subsequent transcription of target genes involved in cell growth and proliferation. The molecular targets and pathways involved include the androgen receptor signaling pathway, which is critical for the development and progression of prostate cancer.
Comparison with Similar Compounds
Enzalutamide: A second-generation androgen receptor antagonist that also binds to the ligand-binding domain of the androgen receptor.
Apalutamide: Another second-generation antagonist with a similar mechanism of action.
Darolutamide: A newer antagonist that has shown efficacy in both androgen-dependent and castration-resistant prostate cancer.
Uniqueness of AR Antagonist 8: this compound is unique in its structural features and binding affinity, which may confer advantages in terms of potency and selectivity. Its novel chemical scaffold and functional groups distinguish it from other androgen receptor antagonists, potentially offering improved therapeutic outcomes and reduced side effects.
Properties
Molecular Formula |
C22H32O |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
(8R,9R,10R,13R,14R,15R)-9,13-dimethyl-15-prop-1-en-2-yl-1,2,6,7,8,10,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O/c1-14(2)17-9-10-21(3)11-12-22(4)18-8-6-16(23)13-15(18)5-7-19(22)20(17)21/h13,17-20H,1,5-12H2,2-4H3/t17-,18+,19+,20+,21+,22-/m0/s1 |
InChI Key |
HAJOGYMXCFFNOR-OGDHSWOFSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CCC4=CC(=O)CC[C@H]4[C@@]3(CC2)C)C |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4=CC(=O)CCC4C3(CC2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


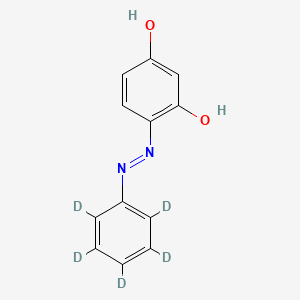
![N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine](/img/structure/B12370720.png)
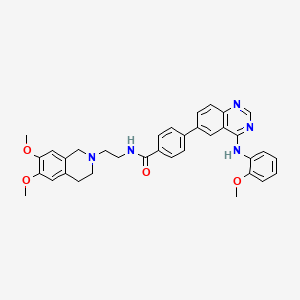
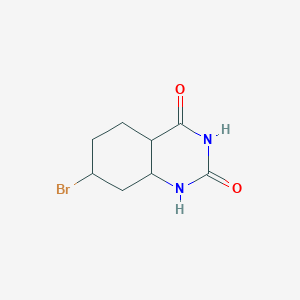
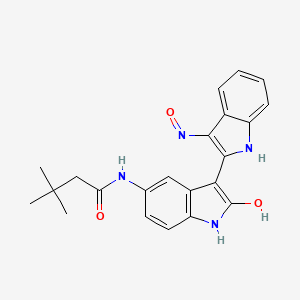
![[(2S,10R,12R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl pyridine-4-carboxylate](/img/structure/B12370757.png)
![(1R,7R,12R,14R,15S,16S,17R,20Z,22E,24R,28R)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B12370758.png)
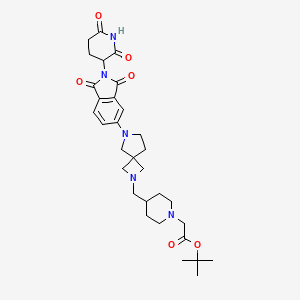
![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12370779.png)
